molecular formula C10H16O2 B1200834 (3S,6S)-6-isopropenyl-3-methyloxepan-2-one

(3S,6S)-6-isopropenyl-3-methyloxepan-2-one

Cat. No. B1200834
M. Wt: 168.23 g/mol
InChI Key: BBKYOZJVRPOMGL-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S)-6-isopropenyl-3-methyloxepan-2-one is an optically active form of 6-isopropenyl-3-methyloxepan-2-one having (3S,6S)-configuration.

Scientific Research Applications

Biodegradable Poly(ester-ether)s

The compound has been utilized in the synthesis and characterization of 3-methyl-1,4-dioxan-2-one (3-MeDX), a material for biomedical applications. This involves bulk ring-opening polymerization, yielding a poly(ester-ether) with potential biomedical uses. The polymerization kinetics, thermodynamic parameters, and characterization of Poly(D,L-3-MeDX) are also detailed, revealing its amorphous nature with a glass transition temperature of about −20 °C (Lochee, Jhurry, Bhaw-Luximon, & Kalangos, 2010).

Ring Expansion and Contraction

Studies have shown the occurrence of ring expansion and contraction in isopropenyl dihydrofuran derivatives. This includes the formation of new compounds like 4,7-dihydro-6-methyloxepin-2,3-dicarboxylic anhydride through an intramolecular anhydride formation (Yamaguchi, Sugioka, Kitagawa, Matsumoto, Yokoyama, & Hirai, 1997).

Free-Radical Ring-Opening Monomers

Compounds like 6-Methylene-1,4-oxathiepan-7-one and 3-methylene-1-oxa-5-thiacycloundecan-2-one, which are structurally related, have shown high reactivity toward free-radical homo- or copolymerization with essentially complete ring opening. This reveals potential applications in polymer chemistry (Evans, Moad, Rizzardo, & Thang, 1994).

Chemical Communication in Ant Species

Research into the chemical communication of ant species has identified compounds structurally similar to (3S,6S)-6-isopropenyl-3-methyloxepan-2-one. These studies focus on understanding the role of these compounds in the mating behavior of ants, indicating potential applications in entomology and biochemistry (Castracani, Tamarri, Grasso, Moli, Palla, Millar, Francke, & Mori, 2008).

Synthesis and Structural Studies

Synthetic studies involving compounds with structural similarities to (3S,6S)-6-isopropenyl-3-methyloxepan-2-one have led to the synthesis and structural confirmation of various organic molecules. These studies contribute to organic chemistry and material science, expanding the understanding of molecular structures and synthesis techniques (Yamaguchi, Takai, Hanazome, Okada, & Kawase, 1987).

properties

Product Name

(3S,6S)-6-isopropenyl-3-methyloxepan-2-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3S,6S)-3-methyl-6-prop-1-en-2-yloxepan-2-one

InChI

InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)10(11)12-6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1

InChI Key

BBKYOZJVRPOMGL-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC[C@H](COC1=O)C(=C)C

SMILES

CC1CCC(COC1=O)C(=C)C

Canonical SMILES

CC1CCC(COC1=O)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-6-isopropenyl-3-methyloxepan-2-one
Reactant of Route 2
(3S,6S)-6-isopropenyl-3-methyloxepan-2-one
Reactant of Route 3
(3S,6S)-6-isopropenyl-3-methyloxepan-2-one
Reactant of Route 4
(3S,6S)-6-isopropenyl-3-methyloxepan-2-one
Reactant of Route 5
(3S,6S)-6-isopropenyl-3-methyloxepan-2-one
Reactant of Route 6
(3S,6S)-6-isopropenyl-3-methyloxepan-2-one

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